1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with 2-methylbenzyl and 2-methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions: The introduction of 2-methylbenzyl and 2-methylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various halogenated reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s potential biological activities, such as its interaction with enzymes or receptors. It may serve as a lead compound in drug discovery.
Medicine: The compound’s potential therapeutic properties are explored in preclinical studies. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the 2-methyl group on the phenyl ring.
1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the 2-methyl group on the benzyl ring.
1-(2-methylbenzyl)-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but has a 4-methyl group on the phenyl ring instead of the 2-methyl group.
Uniqueness: 1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both 2-methylbenzyl and 2-methylphenyl groups. These substituents confer specific chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C21H18N2O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O2S/c1-14-7-3-5-9-16(14)13-22-18-11-12-26-19(18)20(24)23(21(22)25)17-10-6-4-8-15(17)2/h3-12H,13H2,1-2H3 |
InChI Key |
HAENYNIRUQMSGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4C)SC=C3 |
Origin of Product |
United States |
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